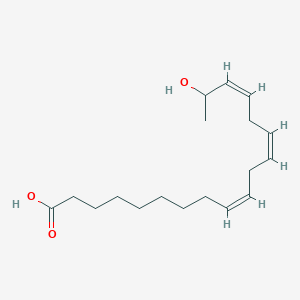
17-Hydroxylinolenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxylinolenic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 17-Hydroxylinolenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hydroxylinolenic acid has been primarily detected in urine. Within the cell, 17-hydroxylinolenic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
17-Hydroxylinolenic acid is a lipid.
Aplicaciones Científicas De Investigación
1. Role in Plant-Insect Interactions
17-Hydroxylinolenic acid is crucial in plant-insect interactions. It is a component of volicitin, an insect-derived compound that triggers plant defense mechanisms. When plants like corn are damaged by insects like the beet armyworm, they release volatile compounds that attract parasitic wasps, acting as a defense mechanism. Volicitin, containing 17-hydroxylinolenic acid, is instrumental in this process, indicating its significant role in plant recognition of insect herbivory (Pohnert, Koch, & Boland, 1999); (Paré, Alborn, & Tumlinson, 1998).
2. Applications in Polymer and Lubricant Formulations
17-Hydroxylinolenic acid derivatives show potential in the synthesis of polymers and lubricants. Derived from sophorolipids, these compounds offer diverse structural possibilities, such as varying hydroxy group placements and combinations with other functional groups. This versatility makes them suitable for use in polymers and lubricants, highlighting their importance in materials science (Zerkowski & Solaiman, 2007).
3. Involvement in Biological Mediators and Agonists
17-Hydroxylinolenic acid derivatives like 17-oxodocosahexaenoic acid have been found to act as dual agonists for peroxisome proliferator-activated receptors. These receptors are significant in various biological processes, including metabolism and inflammation. The ability of these derivatives to serve as covalent modifiers and agonists suggests their potential in therapeutic applications, especially in metabolic and inflammatory disorders (Egawa et al., 2016).
4. Influence on Insect Behavior and Plant Defense
Research has shown that the absolute configuration of the hydroxylinolenoyl moiety of volicitin from noctuid species has a significant influence on insect behavior and plant defense. The configuration of this moiety, along with its conjugation with amino acids like L-glutamine, plays a critical role in inducing the emission of volatile organic compounds from plants, which is a vital part of their defense mechanism (Sawada et al., 2006).
Propiedades
Nombre del producto |
17-Hydroxylinolenic acid |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,7,9,13,15,17,19H,4-6,8,10-12,14,16H2,1H3,(H,20,21)/b3-2-,9-7-,15-13- |
Clave InChI |
PSQSSLVXOIJSMX-XAFOFORCSA-N |
SMILES isomérico |
CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O)O |
SMILES canónico |
CC(C=CCC=CCC=CCCCCCCCC(=O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



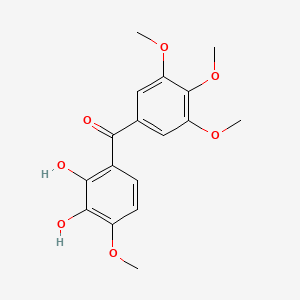
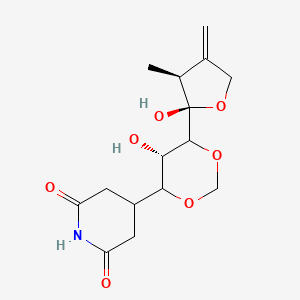
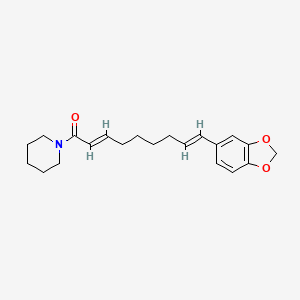
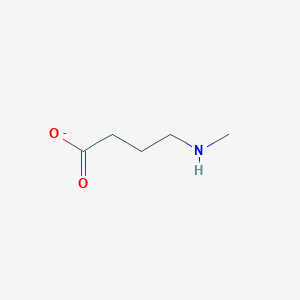
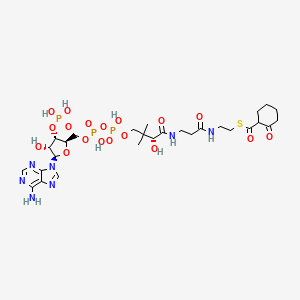
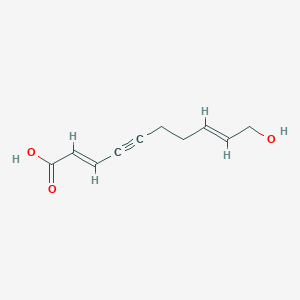
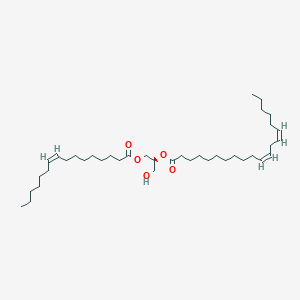
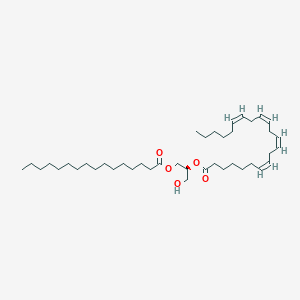
![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
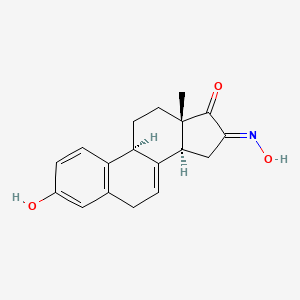
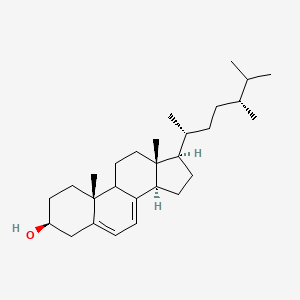
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
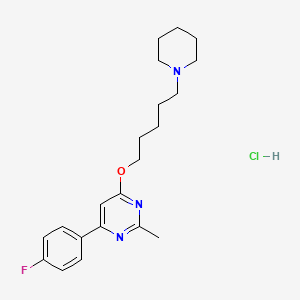
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)